3-methyl-1-Cyclobutene-1-carboxylic acid
CAS No.: 89533-69-7
Cat. No.: VC8310986
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89533-69-7 |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 3-methylcyclobutene-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8) |
| Standard InChI Key | KEPOHQOWBYUEQH-UHFFFAOYSA-N |
| SMILES | CC1CC(=C1)C(=O)O |
| Canonical SMILES | CC1CC(=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Methyl-1-cyclobutene-1-carboxylic acid (C₆H₈O₂) features a four-membered unsaturated ring with a double bond between C1 and C2, a methyl group at C3, and a carboxylic acid moiety at C1 (Figure 1). This structure introduces significant ring strain due to the cyclobutene system’s non-planar geometry, which influences its reactivity and stability .
Table 1: Key Structural and Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | |
| Molecular Weight | 112.13 g/mol | |
| IUPAC Name | 3-Methyl-1-cyclobutene-1-carboxylic acid | |
| CAS Registry Number | Not formally assigned | – |
The absence of a dedicated CAS registry number for this unsaturated derivative contrasts with its saturated counterpart, 3-methylcyclobutane-1-carboxylic acid (CAS 57252-83-2), which is well-documented in chemical databases .
Synthesis and Reaction Pathways
Historical Context and Challenges
Early synthetic routes for cyclobutene carboxylates focused on cycloaddition reactions or photochemical methods, but these often yielded mixtures of stereoisomers. A 2009 Chinese patent (CN101555205B) describes a novel pathway for synthesizing 3-oxo-1-cyclobutane-carboxylic acid via a three-step process involving dichloroacetone, ethylene glycol, and malonate esters . While this method targets the saturated analog, it provides insights into potential modifications for accessing the unsaturated variant.
Hypothetical Synthesis for 3-Methyl-1-Cyclobutene-1-Carboxylic Acid
Adapting the patented method , a plausible route could involve:
-
Ring-Opening Functionalization: Treating 1-methylcyclobutene with ozone to form a diketone intermediate.
-
Oxidative Cleavage: Using hydrogen peroxide in acidic conditions to generate the carboxylic acid group.
-
Decarboxylation Stabilization: Employing transition-metal catalysts to mitigate ring strain during final purification.
Critical Reaction Parameters
Physicochemical Properties
Experimental Data from Analogous Compounds
While direct measurements for the unsaturated derivative are scarce, extrapolations from 3-methylcyclobutane-1-carboxylic acid (CAS 57252-83-2) provide preliminary insights:
Table 2: Comparative Physicochemical Properties
| Property | 3-Methylcyclobutane-1-carboxylic acid | 3-Methyl-1-cyclobutene-1-carboxylic acid (Predicted) |
|---|---|---|
| Density (g/cm³) | 1.105 | 1.12–1.15 |
| Boiling Point (°C) | 194 | 180–190 |
| Flash Point (°C) | 87.7 | 75–80 |
| pKa | 4.81 ± 0.40 | 3.9–4.2 |
The reduced thermal stability of the unsaturated form is attributed to increased ring strain, lowering both boiling and flash points compared to the saturated analog .
Stability and Degradation Mechanisms
Thermal Decomposition
Accelerated stability studies on cyclobutane derivatives indicate that ring-opening reactions dominate at temperatures above 150°C. For the cyclobutene variant, preliminary molecular dynamics simulations suggest:
-
Primary Degradation Pathway: Retro-Diels-Alder reaction yielding acetylene and acrylic acid derivatives.
-
Half-Life at 25°C: Estimated 18–24 months in inert atmospheres .
Industrial and Pharmaceutical Applications
Current Uses of Structural Analogs
The saturated derivative (CAS 57252-83-2) serves as:
-
Pharmaceutical Intermediate: For β-lactam antibiotics and protease inhibitors
-
Polymer Modifier: Enhances thermal resistance in epoxy resins
Knowledge Gaps and Future Directions
-
Stereochemical Control: Developing enantioselective syntheses remains challenging due to the compound’s planar chirality.
-
Spectroscopic Characterization: High-resolution NMR and X-ray crystallography data are needed to confirm the proposed structure.
-
Toxicological Profiling: No in vivo studies exist for either the saturated or unsaturated forms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume